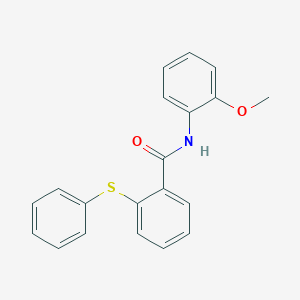
N-(2-methoxyphenyl)-2-(phenylthio)benzamide
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-(phenylthio)benzamide, also known as MPTB, is a chemical compound that has been widely studied for its potential therapeutic applications. MPTB belongs to the class of benzamide derivatives, and it is known to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-2-(phenylthio)benzamide is not fully understood. However, it has been suggested that N-(2-methoxyphenyl)-2-(phenylthio)benzamide may act by inhibiting the activity of enzymes such as histone deacetylases (HDACs) and topoisomerases. HDACs are enzymes that regulate gene expression, and their inhibition can lead to the activation of tumor suppressor genes. Topoisomerases are enzymes that are involved in DNA replication and repair, and their inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(phenylthio)benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. In addition, N-(2-methoxyphenyl)-2-(phenylthio)benzamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-2-(phenylthio)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to exhibit potent anticancer and anti-inflammatory properties. However, N-(2-methoxyphenyl)-2-(phenylthio)benzamide also has some limitations. It is relatively insoluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of N-(2-methoxyphenyl)-2-(phenylthio)benzamide is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for N-(2-methoxyphenyl)-2-(phenylthio)benzamide research. One area of interest is the development of N-(2-methoxyphenyl)-2-(phenylthio)benzamide analogs that exhibit improved solubility and potency. Another area of interest is the investigation of the mechanism of action of N-(2-methoxyphenyl)-2-(phenylthio)benzamide, which could lead to the development of new therapeutic targets for cancer and inflammation. Finally, the use of N-(2-methoxyphenyl)-2-(phenylthio)benzamide in combination with other anticancer and anti-inflammatory agents could be explored to enhance its therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-2-(phenylthio)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties, and it has been tested against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N-(2-methoxyphenyl)-2-(phenylthio)benzamide has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-phenylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c1-23-18-13-7-6-12-17(18)21-20(22)16-11-5-8-14-19(16)24-15-9-3-2-4-10-15/h2-14H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPUAGYSZUIMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-phenylsulfanyl-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B4186585.png)

![4-(2,3-dimethoxyphenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4186594.png)
![2,3-dihydro[1,3]thiazolo[3',2':2,3][1,2,4]triazino[5,6-b]indole hydrobromide](/img/structure/B4186601.png)
![5-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4186621.png)
![N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4186636.png)
![N-cyclopropyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4186643.png)
![2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methylcyclopropanecarboxamide](/img/structure/B4186644.png)
![2-methyl-4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4186647.png)
![methyl 2-[({[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4186669.png)
![N-benzyl-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide](/img/structure/B4186677.png)
![4-[4-(1H-benzimidazol-2-ylmethyl)-1-piperazinyl]-6-methylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4186681.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4186699.png)